molecular formula C6H12O4 B601076 Methyl-2-deoxy-alpha-D-ribofuranoside CAS No. 51255-17-5

Methyl-2-deoxy-alpha-D-ribofuranoside

Cat. No. B601076
CAS RN: 51255-17-5
M. Wt: 148.16
InChI Key:
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Description

“Methyl-2-deoxy-alpha-D-ribofuranoside” is a nucleoside compound . It is named after the methyl group that forms a chemical bond with 2-deoxy-alpha-D-ribofuranoside . Its molecular formula is C6H12O4 and its relative molecular mass is 148.16g/mol .


Synthesis Analysis

Methyl 2-deoxy-D-ribofuranoside is a methylglucoside that is synthesized by the reaction of thiourea with chloroacetic acid . The anomers of this compound are atypical and the product can be obtained in high yield (70%) by the use of chromatography .


Molecular Structure Analysis

The molecular structure of Methyl-2-deoxy-alpha-D-ribofuranoside is represented by the formula C6H12O4 . The IUPAC Standard InChI is InChI=1S/C6H12O4/c1-9-6-2-4 (8)5 (3-7)10-6/h4-8H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl-2-deoxy-alpha-D-ribofuranoside include a boiling point of 324.1±42.0 °C at 760 mmHg , a density of 1.2±0.1 g/cm3 , and a refractive index of 1.480 .

Scientific Research Applications

  • Spectroscopic and Theoretical Analysis

    • Application: This study presents a comprehensive analysis of the vibrational spectra of methyl-β-D-ribofuranoside .
    • Method: The experimental techniques were complemented by density functional theory computational methods using both gas-phase (Gaussian) and solid-state (CRYSTAL, CASTEP) approaches .
    • Results: Two distinct structures of the molecule were identified in the unit cell, differentiated mainly by the orientation of the furanose ring O−H bonds .
  • Furanose Solution Conformations

    • Application: This research provides insights into furanose solution conformations .
    • Method: Theoretical 3 J -coupling constants derived from unrestrained MD simulations with the new furanose-specific parameters .
    • Results: The results confirm that a two state model is a reasonable description for the ring conformation in the majority of methyl furanosides .

Safety And Hazards

For safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2R,3S,5S)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGJZDFWPSOTHM-JKUQZMGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C(O1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@H]([C@H](O1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801267437
Record name Methyl 2-deoxy-α-D-erythro-pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,5S)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol

CAS RN

51255-17-5
Record name Methyl 2-deoxy-α-D-erythro-pentofuranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51255-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-deoxy-α-D-erythro-pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
J Raap, JH Van Boom, HC Van Lieshout… - Journal of the …, 1988 - ACS Publications
The conformation of several 2'-deoxy-aD-ribofuranoside and 2'-deoxy-/3-D-ribofuranoside derivatives in solution were studied by NMR at 300 MHz, using vicinal coupling constants and …
Number of citations: 45 pubs.acs.org
K Doddapaneni, W Zahurancik, A Haushalter… - Biochemistry, 2011 - ACS Publications
RCL is an enzyme that catalyzes the N-glycosidic bond cleavage of purine 2′-deoxyribonucleoside 5′-monophosphates. Recently, the structures of both free wild type and GMP-…
Number of citations: 17 pubs.acs.org
E Fillion, RL Beingessner - The Journal of Organic Chemistry, 2003 - ACS Publications
A strategy to rapidly assemble enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acids via Me 2 AlOTf-promoted intramolecular Friedel−Crafts alkylation of tethered π-…
Number of citations: 32 pubs.acs.org
M Kaniselvan, M Luisier, M Mladenovic - ACS nano, 2023 - ACS Publications
In valence change memory (VCM) cells, the conductance of an insulating switching layer is reversibly modulated by creating and redistributing point defects under an external field. …
Number of citations: 2 pubs.acs.org
KT VanSant, AR Kirmani, JB Patel… - ACS Applied Energy …, 2023 - ACS Publications
Perovskite solar cells (PSCs) could provide new low-cost opportunities for powering spacecraft. We are designing a PSC resilient to lunar surface conditions, focusing on contact/barrier …
Number of citations: 1 pubs.acs.org

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